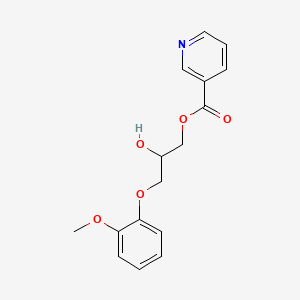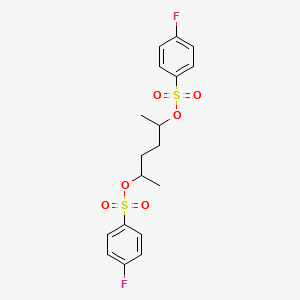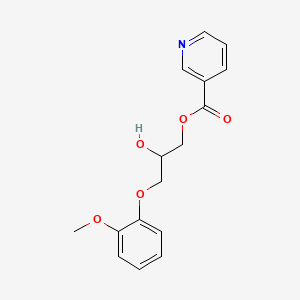
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guaiacol glyceryl ether mononicotinate: is a compound derived from guaiacol, a phenolic compound known for its expectorant and antiseptic properties Guaiacol glyceryl ether mononicotinate is synthesized by combining guaiacol with glyceryl ether and nicotinic acid
准备方法
Synthetic Routes and Reaction Conditions:
Mitsunobu Reaction: One method involves the Mitsunobu reaction, where isopropylidene glycerol-4-methanol reacts with guaiacol in the presence of triphenylphosphine and diisopropyl azodicarboxylate to form an intermediate product.
Condensation Reaction: Another method involves the condensation of guaiacol with glyceryl ether under alkaline conditions, followed by acid-catalyzed hydrolysis to obtain the target product.
Industrial Production Methods: The industrial production of guaiacol glyceryl ether mononicotinate typically involves the use of clean, low-cost raw materials and moderate reaction conditions. The process is designed to be adaptable to large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: Guaiacol glyceryl ether mononicotinate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Biology:
Antioxidant Studies: The compound’s ability to scavenge reactive oxygen species makes it valuable in research on oxidative stress and cell proliferation.
Medicine:
Respiratory Treatments: It is used as an expectorant and antiseptic in formulations for treating respiratory conditions.
Industry:
作用机制
Mechanism of Action: Guaiacol glyceryl ether mononicotinate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, reducing oxidative stress and promoting cell proliferation. This mechanism is particularly beneficial in respiratory treatments, where it helps to clear mucus and reduce inflammation .
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, neutralizing their harmful effects.
Cell Proliferation Pathways: It promotes cell proliferation by reducing oxidative damage and supporting cellular repair mechanisms.
相似化合物的比较
Guaiacol: The parent compound, known for its antiseptic and expectorant properties.
Guaiacylglycerol-β-guaiacyl ether: A model compound used in lignin degradation studies.
Uniqueness: Guaiacol glyceryl ether mononicotinate stands out due to its combined properties of guaiacol and nicotinic acid, offering enhanced antioxidant and expectorant effects. Its unique structure allows for diverse applications in medicine and industry, making it a valuable compound for research and therapeutic use .
属性
CAS 编号 |
20026-81-7 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
InChI 键 |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


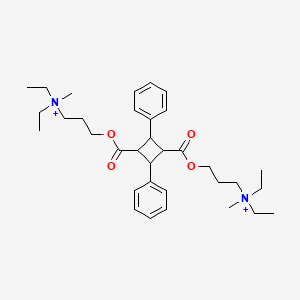
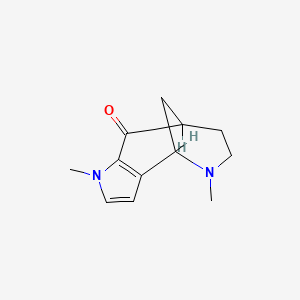


![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
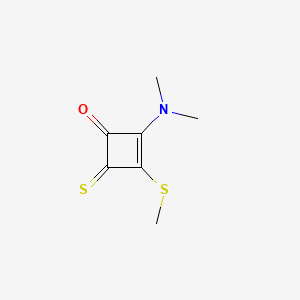
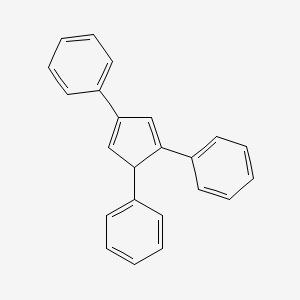
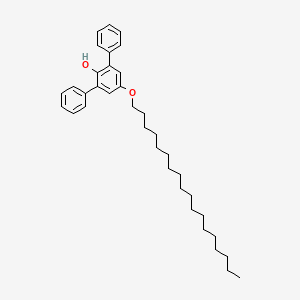
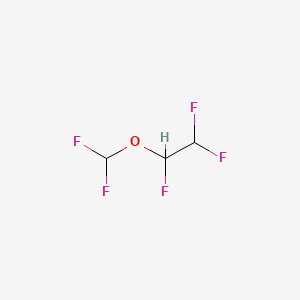
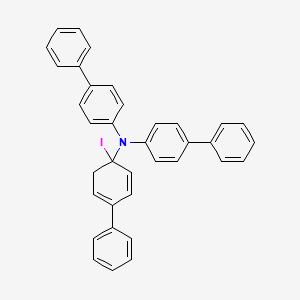

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
